molecular formula C9H9NO2 B194374 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one CAS No. 52749-50-5

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

Cat. No. B194374
CAS RN: 52749-50-5
M. Wt: 163.17 g/mol
InChI Key: UDKMDIKMJWOSJP-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a pharmaceutical analytical impurity . It has the empirical formula C9H9NO2 and a molecular weight of 163.17 .


Molecular Structure Analysis

The InChI code for 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) .


Physical And Chemical Properties Analysis

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a solid substance . It has a molecular weight of 163.18 . The storage temperature is recommended to be between 2-8℃ in a sealed, dry environment .

Scientific Research Applications

  • Antimicrobial and Antifungal Properties : Some derivatives of 8-Hydroxyquinoline exhibit significant antimicrobial and antifungal activities, making them potential candidates for developing new drugs against various diseases, including cancer and infections (Saadeh, Sweidan, & Mubarak, 2020).

  • Neurodegenerative Diseases Treatment : 8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their metal chelating properties and their ability to modulate reactive oxygen species signaling (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).

  • Cancer Research : Several studies have indicated the potential of 8-Hydroxyquinoline derivatives in cancer therapy due to their diverse pharmacological properties including antiproliferative effects (Gupta, Luxami, & Paul, 2021).

  • Coordination Chemistry and Supramolecular Applications : 8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, used in creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).

  • Antioxidant Properties : Research has shown the antioxidant properties of 8-Hydroxyquinoline, particularly in the formation of coordination complexes with transition metals like iron, which is significant in antineurodegenerative applications (Chobot, Hadacek, Bachmann, Weckwerth, & Kubicová, 2018).

  • Textile Industry : 8-Hydroxyquinoline has been tested for its antibacterial properties when used in cotton textile fabrics, suggesting potential applications in medical textiles (Buyukakinci & Tezcan, 2018).

Safety And Hazards

This compound is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also advised to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

8-hydroxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMDIKMJWOSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296227
Record name 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-3,4-dihydroquinolin-2(1h)-one

CAS RN

52749-50-5
Record name 52749-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-N-(2-hydroxyphenyl)propanamide (0.25 g, 1.25 mmol) and aluminium chloride (AlCl3) (0.5 g) was heated with stirring at 130–135° C. for 5 h. After cooling to room temperature, the reaction mixture was quenched with water (3 ml), and extracted with ethyl acetate (3×5 ml). Evaporation of the solvent and flash chromatography of the residue on silica gel with ethyl acetate/heptane (1:1) afforded colourless crystals of the subtitled compound (95 mg, 46.5%).
Quantity
0.25 g
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0.5 g
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Yield
46.5%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
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Citations

For This Compound
5
Citations
LC Chen, IL Chen, CC Huang, CH Liao… - Journal of the …, 2010 - Wiley Online Library
Some oxime‐containing 3,4‐dihydroquinolin‐2(1H)‐one derivatives were synthesized and evaluated for their antiplatelet and antiproliferative activities. These compounds were …
Number of citations: 5 onlinelibrary.wiley.com
IL Chen, JJ Chen, YC Lin, CT Peng, SH Juang… - European journal of …, 2013 - Elsevier
Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and …
Number of citations: 15 www.sciencedirect.com
Y Li, F Wang, PZ Zhang, M Yang - Zhong yao cai= Zhongyaocai …, 2015 - europepmc.org
Methods The chemical constituents were separated and purified by chromatographic methods after solvent extraction and identified by spectroscopic analyses. Results Ten compounds …
Number of citations: 16 europepmc.org
S Dall'Acqua, M Stocchero, M Clauser… - … of Pharmaceutical and …, 2014 - Elsevier
The diffusion of phytochemicals in health promoting products is growing, but studies related to their effects on healthy subjects are still lacking despite the large consumption of natural …
Number of citations: 14 www.sciencedirect.com
SK Kwofie, C Adobor, E Quansah, J Bentil… - Computers in Biology …, 2020 - Elsevier
The outer membrane protein A (OmpATb) of Mycobacterium tuberculosis is a virulence factor that neutralizes the host pH to impede the uptake of hydrophilic antitubercular drugs. …
Number of citations: 5 www.sciencedirect.com

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